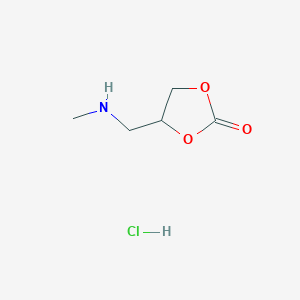

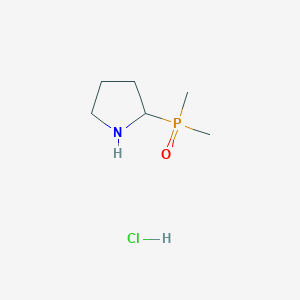

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It would include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Material Properties

4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride and its derivatives have been explored in various synthetic pathways and material studies. For instance, a synthesis method involving Williamson ether synthesis from 4-(hydroxymethyl)-1,3-dioxolan-2-one led to the creation of allyl-cyclocarbonates through UV thiol–ene coupling, showing potential in polyhydroxyurethane production without isocyanate. These polyhydroxyurethanes exhibited variable glass transition temperatures and molecular weights, suggesting their applicability in diverse material contexts (Benyahya et al., 2011).

Environmental Applications

In environmental science, the study of cyclic ethers like 1,4-dioxane, a related compound, highlighted the use of a microbially driven Fenton reaction for its degradation. This innovative approach utilized the facultative anaerobe Shewanella oneidensis to degrade 1,4-dioxane efficiently under controlled laboratory conditions, demonstrating an alternative remediation technology for environmental contaminants susceptible to hydroxyl radical attack (Sekar & DiChristina, 2014).

Chemical Analysis and Polymer Studies

The compound and its variations have been integral in chemical analysis and polymer studies. For example, polymers derived from 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, including poly-2-trichloromethyl-4-methylene-1,3-dioxolane, were investigated for their hydrolytic stability and nonflammability, presenting a new class of high-melting, colorless solids with excellent fire resistance. This research opens pathways for developing materials with enhanced safety profiles (Dietrich, 1968).

Spectroscopic Analysis

Spectroscopic studies on cyclic carbonates, including 4-methyl-1,3-dioxolan-2-one and its chloro-methyl derivatives, provided detailed insights into their molecular structures. These studies, utilizing infrared and Raman spectroscopy, facilitated the assignment of specific vibrational modes, aiding in the structural elucidation of these cyclic carbonates and enhancing our understanding of their chemical behavior (Pethrick & Wilson, 1974).

Safety And Hazards

Future Directions

properties

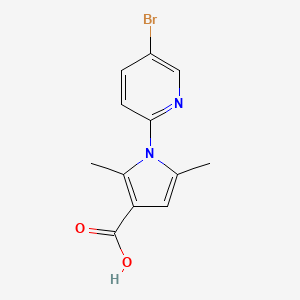

IUPAC Name |

4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVPYVHAHVKNHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC(=O)O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)